Compound Identification
Exo-4-Amino-5-bromo-2-ethoxy-N-(8-(3-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 492.84 g/mol. The compound is cataloged under the CAS Registry Number 83130-60-3, which facilitates its identification in chemical databases.
Classification
This compound belongs to the class of benzamides, which are derivatives of benzoic acid where an amine group replaces a hydrogen atom on the benzene ring. It also features a bromo group, an ethoxy group, and a bicyclic structure, making it a member of the azabicyclo compounds.
Synthesis Methods
The synthesis of exo-4-amino-5-bromo-2-ethoxy-N-(8-(3-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide can be accomplished through multi-step organic synthesis techniques. Key methods may include:
Technical details regarding specific reagents, conditions (such as temperature and solvents), and yields are critical for reproducing this synthesis in a laboratory setting.
Structural Characteristics
The molecular structure of exo-4-amino-5-bromo-2-ethoxy-N-(8-(3-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide can be represented using various chemical notation systems:
C1=C(C(=CC(=C1N)Br)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC(=C4)Cl)OCC
InChI=1S/C23H27BrClN3O2/c1-2-30-22-12-21(26)20(24)11-19(22)23(29)27-16-9-17-6-7-18(10-16)28(17)13-14-4-3-5-15(25)8-14/h3-5,8,11-12,16-18H,2,6-7,9-10,13,26H2,1H3,(H,27,29)
These notations provide insights into the connectivity and arrangement of atoms within the molecule.
Reactivity and Chemical Reactions
Exo-4-amino-5-bromo-2-ethoxy-N-(8-(3-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions such as catalysts used and reaction mechanisms would enhance understanding.
Properties Overview
The physical and chemical properties of exo-4-amino-5-bromo-2-ethoxy-N-(8-(3-chlorobenzyl)-8-aazabicyclo(3.2.1)octanoyl)benzamide include:
Property | Value |
---|---|
Molecular Weight | 492.84 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Density | Not specified |
Further analyses such as spectroscopic data (NMR, IR) would provide additional insights into its physical properties.
Scientific Uses
Exo-4-amino-5-bromo-2 ethoxy-N-(8-(3-chlorobenzyl)-8-aazabicyclo(3.2.1)octanoyl)benzamide has potential applications in various fields:
Research into this compound could yield significant advancements in medicinal chemistry and related fields.
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.:
CAS No.:
CAS No.: 90176-82-2